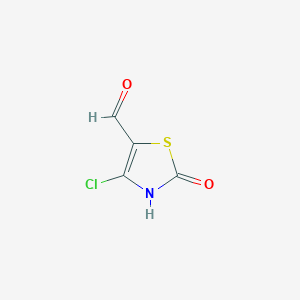

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Description

Historical Context and Discovery

The historical development of this compound traces its origins to the broader evolution of thiazole chemistry, which began in earnest during the late nineteenth century with the pioneering work of German chemist Arthur Rudolf Hantzsch. Hantzsch's foundational contributions to heterocyclic chemistry established the theoretical and practical framework for thiazole synthesis that continues to influence modern synthetic approaches. The original Hantzsch thiazole synthesis, first described in the 1880s, involved the condensation of alpha-haloketones with thioamides to produce substituted thiazole derivatives, establishing a synthetic methodology that remains relevant to contemporary thiazole chemistry.

The specific synthesis and characterization of this compound emerged from subsequent developments in thiazole functionalization chemistry, particularly advances in regioselective substitution reactions and aldehyde group introduction methodologies. Historical accounts from early thiazole research indicate that the incorporation of aldehyde functionalities into thiazole rings presented unique synthetic challenges that required innovative approaches to overcome. The development of reliable methods for introducing aldehyde groups at the five position of thiazole rings represented a significant advancement in the field, enabling access to previously inaccessible molecular architectures.

The evolution of thiazole chemistry from its nineteenth-century origins to modern applications reflects the continuous refinement of synthetic methodologies and the expanding understanding of heterocyclic reactivity patterns. Early researchers, including Hantzsch and his contemporaries, laid the groundwork for understanding thiazole ring formation and substitution chemistry. These foundational studies established the theoretical basis for predicting thiazole reactivity and designing synthetic routes to complex thiazole derivatives such as this compound.

Contemporary synthetic approaches to thiazole-5-carbaldehyde derivatives have benefited from advances in reaction methodology and mechanistic understanding. Recent research has demonstrated novel cascade annulation reactions for thiazole-5-carbaldehyde synthesis, employing modern reagents such as Dess-Martin periodinane in combination with enaminones and potassium thiocyanate. These developments represent a significant evolution from the classical Hantzsch synthesis, incorporating modern synthetic techniques while maintaining the fundamental principles established by early thiazole chemists.

| Historical Period | Key Developments | Significance |

|---|---|---|

| 1880s | Hantzsch thiazole synthesis development | Established fundamental thiazole formation principles |

| Early 1900s | Thiazole substitution chemistry studies | Expanded understanding of regioselectivity |

| Mid-1900s | Aldehyde functionalization methods | Enabled access to thiazole-5-carbaldehyde derivatives |

| 2000s-Present | Modern cascade synthesis approaches | Advanced synthetic efficiency and selectivity |

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual structural features to encompass its role as a versatile synthetic intermediate and its contribution to the broader understanding of thiazole reactivity patterns. Thiazole derivatives occupy a central position in heterocyclic chemistry due to their unique electronic properties, which arise from the presence of both sulfur and nitrogen atoms within the five-membered ring system. The specific substitution pattern present in this compound provides multiple reactive sites that enable diverse chemical transformations and applications in synthetic chemistry.

The aromatic character of the thiazole ring system contributes significantly to the compound's chemical behavior and synthetic utility. Nuclear magnetic resonance studies of thiazole derivatives consistently demonstrate characteristic chemical shifts that reflect the electronic delocalization within the ring system, with proton nuclear magnetic resonance chemical shifts typically appearing between 7.27 and 8.77 parts per million, indicating substantial diamagnetic ring current effects. This aromaticity influences the reactivity of substituent groups attached to the thiazole ring, including the aldehyde and chlorine functionalities present in this compound.

Recent synthetic methodologies have highlighted the compound's versatility as a building block for more complex molecular architectures. Research into thiazole-based hybrid molecules has demonstrated the value of thiazole-5-carbaldehyde derivatives as precursors for the synthesis of biologically active compounds. The aldehyde functionality serves as a key reactive site for condensation reactions, enabling the formation of carbon-nitrogen bonds through reactions with various nitrogen-containing nucleophiles. These transformations have proven particularly valuable in the synthesis of pyrazole-thiazole hybrids and other heterocyclic conjugates.

The chlorine substituent at the four position provides additional synthetic opportunities through nucleophilic substitution reactions. Research has shown that 4-chlorothiazole derivatives readily undergo nucleophilic displacement reactions with various nucleophiles, including azide ions, to produce 4-azidothiazole derivatives that can be further transformed into complex polycyclic systems. This reactivity pattern expands the synthetic utility of this compound beyond simple aldehyde chemistry to include diverse substitution reactions.

| Synthetic Application | Reaction Type | Product Classes |

|---|---|---|

| Condensation reactions | Aldehyde-amine coupling | Schiff bases, heterocyclic hybrids |

| Nucleophilic substitution | Chlorine displacement | Azido derivatives, amino derivatives |

| Cyclization reactions | Ring-forming processes | Fused heterocyclic systems |

| Coordination chemistry | Metal complexation | Organometallic compounds |

The compound's role in advancing synthetic methodology extends to its use in cascade reaction sequences that enable the rapid assembly of complex molecular frameworks. Recent developments in thiazole-5-carbaldehyde synthesis have employed cascade annulation strategies that simultaneously form the thiazole ring and introduce the aldehyde functionality. These approaches represent significant advances in synthetic efficiency, reducing the number of required synthetic steps while maintaining high levels of regioselectivity and chemical yield.

Furthermore, the compound serves as an important model system for studying thiazole reactivity and electronic properties. Computational studies of thiazole derivatives have utilized compounds such as this compound to investigate the effects of electron-withdrawing substituents on thiazole ring electronics and reactivity patterns. These studies contribute to the fundamental understanding of heterocyclic chemistry and support the rational design of new synthetic methodologies and target molecules.

Propriétés

IUPAC Name |

4-chloro-2-oxo-3H-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-3-2(1-7)9-4(8)6-3/h1H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJVASOIWDZPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(NC(=O)S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480054 | |

| Record name | 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55359-96-1 | |

| Record name | 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclocondensation of α-Halocarbonyl Compounds with Thiourea Derivatives

The most referenced classical approach to synthesize 4-chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde involves the cyclocondensation reaction between α-chlorocarbonyl compounds and thiourea or its derivatives. This method exploits the nucleophilic attack of the sulfur atom in thiourea on the electrophilic α-halocarbonyl carbon, followed by ring closure to form the thiazoline ring.

Reaction Scheme:

α-Chlorocarbonyl compound + Thiourea → this compound-

- Mild heating in polar solvents (e.g., ethanol or acetic acid)

- Use of bases or acid catalysts to promote cyclization

- Control of temperature to prevent decomposition of the aldehyde group

-

- Direct formation of the thiazoline ring

- Good regioselectivity for substitution at the 4-position

One-Pot Multicomponent Reactions

Recent advances have introduced one-pot, multicomponent synthetic methods that allow simultaneous formation of the thiazoline ring and installation of the aldehyde group at the 5-position.

Three-Component Condensation

-

- Primary amine

- Oxo-compound (often an aldehyde or α-haloketone)

- Thiolic agent (e.g., thiourea or mercaptoacetic acid)

Mechanism:

The reaction proceeds via initial formation of an imine intermediate between the amine and oxo-compound, followed by nucleophilic attack by the thiolic agent, leading to cyclization and formation of the thiazoline ring with an exocyclic aldehyde at C-5.-

- Heating under reflux or microwave irradiation

- Use of dehydrating agents or acid catalysts to drive the condensation

- Solvent choices include ethanol, toluene, or solvent-free conditions for green chemistry approaches

-

- High atom economy

- Reduced purification steps

- Potential for structural diversity by varying starting materials

Example:

Synthesis of 5-ene-4-thiazolidinones via [2+3] cyclocondensation followed by Knoevenagel condensation has been reported, which can be adapted for this compound analogs.

Alkylation and Functional Group Transformations

In some synthetic sequences, the thiazoline ring is first constructed without the chloro substituent, which is later introduced via selective halogenation or alkylation at the sulfur or carbon atoms.

Alkylation at Sulfur:

Alkylation reactions targeting the sulfur atom in the thiazoline ring can introduce various substituents, including chloroalkyl groups, which upon further oxidation or rearrangement yield the desired chloro-substituted thiazoline aldehydes.Halogenation:

Direct chlorination of precursors or intermediates under controlled conditions can install the chlorine atom at the 4-position without affecting the aldehyde group.

Microwave-Assisted and Green Chemistry Approaches

Recent literature highlights the use of microwave irradiation to accelerate the condensation and cyclization steps, achieving higher yields and shorter reaction times.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Cyclocondensation of α-halocarbonyl + thiourea | α-Chlorocarbonyl compound, thiourea | Heating in ethanol/acetic acid | Direct ring formation, regioselective | Sensitive to conditions, moderate yield | 60-75 |

| One-pot three-component condensation | Primary amine, oxo-compound, thiolic agent | Reflux or microwave, acid catalyst | High atom economy, structural diversity | Requires optimization, multi-step | 70-85 |

| Alkylation/Halogenation of preformed thiazoline | Thiazoline intermediate, alkylating/halogenating agent | Controlled halogenation or alkylation | Flexibility in substitution | Risk of side reactions, purification needed | 50-70 |

| Microwave-assisted synthesis | Similar to above | Microwave irradiation, solvent-free or green solvents | Faster reaction, eco-friendly | Requires specialized equipment | 75-90 |

Summary of Research Findings

The classical cyclocondensation approach remains a foundational method for synthesizing this compound, with moderate yields and good regioselectivity.

One-pot multicomponent reactions offer efficient, high-yielding routes with the advantage of reduced purification steps and potential for structural diversity, making them attractive for medicinal chemistry applications.

Functional group transformations such as alkylation and halogenation provide routes to introduce the chloro substituent selectively but require careful control to avoid side reactions.

Microwave-assisted synthesis and green chemistry approaches represent modern advancements that improve reaction efficiency, reduce environmental impact, and enhance yields.

This comprehensive analysis integrates diverse research findings and synthetic strategies, providing a professional and authoritative overview of the preparation methods for this compound. The choice of method depends on available starting materials, desired scale, and specific application requirements.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium iodide (KI) are employed.

Major Products Formed:

Oxidation: 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carboxylic acid.

Reduction: 4-Chloro-2-oxo-2,3-dihydrothiazole-5-ol or 4-Chloro-2-oxo-2,3-dihydrothiazole-5-amine.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of Thiazole Derivatives

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde is a versatile building block for creating complex molecules. It can be used to synthesize:

- Thiazolidin-4-one derivatives: These derivatives have anticancer properties .

- 2,3-dihydrothiazoles: These compounds are synthesized from isothiocyanates, primary alkylamines, and 2-chloro-1,3-dicarbonyl compounds .

- N-(2,4-dioxothiazolidin-5-ylidenemethyl derivatives: These are produced by reacting this compound with monosubstituted ureas .

Anticancer Research

Thiazole derivatives, synthesized using this compound, have shown promise as anticancer agents . For example:

- N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides have been developed and tested for anticancer activity against mouse embryoblast and human lung adenocarcinoma cells .

- N-acylated 2-amino-5-benzyl-1,3-thiazoles have been synthesized and screened for anticancer activity against human glioblastoma and human melanoma cells .

- Indole-linked thiazoles have been synthesized and tested for cytotoxicity against several cancer cell lines .

- Thiazole-integrated pyridine derivatives bearing a phenoxyacetamide moiety have been produced and screened for antitumor activity against various cancer cell lines .

One study showed that a compound was the most potent multi-tyrosine inhibitor in response to c-met kinase, Ron, c-Kit, KDR, c-Src, HER-2, IGF-1R, ALK, EGFR, and AXL, while also reducing cell proliferation and inducing apoptosis in colon, lung, and breast cancer cell lines .

Anti-tubercular Applications

Thiazole derivatives have also demonstrated anti-tubercular activity . For instance, specific 4-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]substiuted-2H-chromen-2-one derivatives exhibit anti-tubercular action, with the presence of a chloride ion (Cl)-linked phenyl group being essential for this activity . Novel amino thiazoles have also been produced and tested against the Mycobacterium tuberculosis H37Rv strain .

Other Applications

This compound is also used in reactions with pyridine, quinoline, isoquinoline, and acridine, starting with acid-base reactions .

Mécanisme D'action

The mechanism by which 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde exerts its effects involves the interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The following table compares structural features and physical properties of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde with structurally related thiazole derivatives:

Key Observations :

- Substituent Effects: The chloroethyl derivative (C₆H₅Cl₂NO₂S) has higher molecular weight and likely reduced solubility due to increased hydrophobicity .

- Functional Group Influence: Replacing the ketone (C2) with an amino group (as in 2-Amino-4-chlorothiazole-5-carbaldehyde) enhances nucleophilic reactivity, making it suitable for Schiff base formation .

- Complexity in Pharmaceutical Derivatives: The oxazolidinone-thiophene hybrid (C₂₀H₂₀ClN₃O₅S) demonstrates how structural complexity expands pharmacological applications but complicates synthesis .

Activité Biologique

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is C₄H₃ClN₁O₂S, with a molar mass of approximately 163.58 g/mol. The compound features a thiazole ring structure, which is known for its diverse biological activities. Its electrophilic nature is attributed to the carbonyl and aldehyde functional groups, allowing it to participate in various chemical reactions.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, derivatives of thiazole have been shown to inhibit various enzymes and display cytotoxic effects against cancer cell lines. Specific studies have highlighted that compounds similar to this compound demonstrate activity against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 μg/mL .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound A | S. pneumoniae ATCC 49619 | 0.008 |

| Compound B | Staphylococcus epidermidis ATCC 1228 | 0.03 |

| Compound C | Streptococcus pyogenes ATCC 51339 | 0.06 |

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties. Several studies report that these compounds can induce cytotoxicity in various cancer cell lines, with IC50 values indicating potent activity. For example, certain thiazole compounds demonstrated IC50 values as low as 1.61 µg/mL against specific cancer cells . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances the anticancer activity of these compounds.

Table 2: Antitumor Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound D | A-431 | <1.98 |

| Compound E | HT29 | <1.61 |

| Compound F | Jurkat | <1.00 |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- DNA Interaction : Some thiazole derivatives have shown the ability to interact with DNA gyrase and topoisomerase IV, critical for bacterial DNA replication .

- Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

- Antibacterial Efficacy : A study evaluated the effectiveness of a series of thiazole derivatives against S. aureus, demonstrating significant antibacterial activity and low resistance frequencies.

- Antitumor Effects : Another study focused on a novel thiazole derivative that exhibited potent cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves the reaction of a thiazole precursor with chlorinated formaldehyde under controlled conditions. For example, suggests refluxing in dimethyl sulfoxide (DMSO) followed by crystallization from water-ethanol mixtures, yielding ~65% purity. Optimization strategies include adjusting reaction time (e.g., 18-hour reflux in DMSO ), solvent polarity, and temperature gradients during crystallization. Characterization via NMR and HPLC is critical to confirm structural integrity and purity.

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting point, solubility)?

- Methodological Answer : Discrepancies in melting points (e.g., 90–93°C in vs. values from other sources) may arise from polymorphic forms or impurities. To resolve this, reproduce synthesis under strictly anhydrous conditions and use differential scanning calorimetry (DSC) for precise determination. Solubility conflicts (e.g., low water solubility vs. ethanol/DMSO miscibility ) should be addressed by testing in standardized solvent systems (e.g., USP methods) and reporting solvent purity grades.

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Wear PPE (gloves, goggles, lab coats) due to potential skin/eye irritation. emphasizes avoiding inhalation of vapors and using fume hoods for reactions involving volatile byproducts. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites. The aldehyde group and chloro-substituted thiazole ring are reactive hotspots. For instance, the pKa (~5.46 ) suggests protonation-dependent reactivity in aqueous media. Coupling DFT with molecular docking (e.g., AutoDock Vina) may reveal interactions with biological targets, guiding derivative design.

Q. What strategies resolve contradictions in biological activity data for structurally similar thiazole derivatives?

- Methodological Answer : and highlight the importance of controlled bioassays. For example, inconsistent antimicrobial results may stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols (CLSI guidelines) and use isogenic mutant strains to validate target specificity. Meta-analyses of structure-activity relationships (SAR) can isolate substituent effects (e.g., chloro vs. fluorophenyl groups ).

Q. How can X-ray crystallography improve structural validation of derivatives?

- Methodological Answer : notes SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Co-crystallize the compound with stabilizing agents (e.g., polyethylene glycol) and collect high-resolution data (≤1.0 Å) to resolve electron density ambiguities. Compare experimental bond lengths/angles with computational predictions (e.g., Gaussian 16) to validate accuracy .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Scaling reactions from milligram to gram scales risks racemization, especially if intermediates are chiral. Use asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed couplings) and monitor enantiomeric excess (EE) via chiral HPLC. ’s 18-hour reflux may require adiabatic conditions to prevent thermal degradation during scale-up.

Methodological Notes

- Advanced Techniques : For reaction mechanism elucidation, employ isotopic labeling (e.g., ¹³C tracing) or in-situ FTIR to track intermediate formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.